molecular formula C14H27O6P B122214 10-(Phosphonooxy)decyl methacrylate CAS No. 85590-00-7

10-(Phosphonooxy)decyl methacrylate

Cat. No.: B122214
CAS No.: 85590-00-7
M. Wt: 322.33 g/mol
InChI Key: CFKBCVIYTWDYRP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-(Phosphonooxy)decyl methacrylate is primarily used in the field of dentistry . It is used to formulate a bonding agent consisting of calcium phosphate powder mixed with adhesive monomer . The primary target of this compound is the tooth structure where it helps in creating a strong bond between the dental filling material and the tooth itself .

Mode of Action

The compound interacts with its target, the tooth structure, by forming a chemical bond with the calcium ions present in the tooth . This interaction results in a strong bond that ensures the stability and durability of the dental filling. The methacrylate group in the compound is responsible for the formation of this bond .

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as monoalkyl phosphates . These compounds contain a phosphate group that is linked to exactly one alkyl chain .

Result of Action

The result of the action of this compound is the formation of a strong and durable bond between the dental filling material and the tooth structure . This bond ensures the stability of the dental filling and contributes to the longevity of the dental restoration.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of moisture in the oral cavity can potentially affect the bonding process . Therefore, during the application of the compound, care is taken to ensure that the tooth structure is dry. Additionally, the compound is stored under specific conditions (sealed in dry, room temperature) to maintain its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 10-(Phosphonooxy)decyl methacrylate typically involves the following steps :

    Preparation of 10-hydroxydecyl methacrylate: This is achieved by reacting methacrylic acid with 1,10-decanediol.

    Phosphorylation: Phosphoryl chloride is added to 10-hydroxydecyl methacrylate, followed by hydrolysis of the phosphorus-chlorine bonds in the intermediate product.

Industrial Production Methods:

In an industrial setting, the synthesis involves the use of dry tetrahydrofuran as a solvent and triethylamine as a base. The reaction mixture is cooled to -40°C, and the reagents are added dropwise over one hour .

Chemical Reactions Analysis

Types of Reactions:

10-(Phosphonooxy)decyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed:

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: Methacrylic acid and phosphoric acid derivatives.

Scientific Research Applications

10-(Phosphonooxy)decyl methacrylate has a wide range of applications in scientific research :

    Chemistry: Used as a monomer in the synthesis of polymers.

    Biology: Studied for its interactions with biological molecules such as hydroxyapatite.

    Medicine: Utilized in dental adhesives for its strong bonding properties with tooth enamel.

    Industry: Employed in the production of dental materials and coatings.

Properties

IUPAC Name

10-phosphonooxydecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27O6P/c1-13(2)14(15)19-11-9-7-5-3-4-6-8-10-12-20-21(16,17)18/h1,3-12H2,2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKBCVIYTWDYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234806
Record name Methacryloyloxydecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85590-00-7
Record name Methacryloyloxydecyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085590007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methacryloyloxydecyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(Phosphonooxy)decyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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